Product packaging for 2H,3H-Perfluoronon-2-enoic acid(Cat. No.:CAS No. 243139-70-0)

2H,3H-Perfluoronon-2-enoic acid

Cat. No.: B3040821
CAS No.: 243139-70-0
M. Wt: 390.1 g/mol
InChI Key: PYWWUCKTKBAQOL-OWOJBTEDSA-N
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Description

2H,3H-Perfluoronon-2-enoic acid is a fluorinated organic compound with the molecular formula C9H3F13O2 and a molecular weight of 390.1 g/mol . Its unique structure, featuring a perfluorinated carbon chain alongside a carboxylic acid functional group, makes it a valuable intermediate in advanced materials science and synthetic chemistry research . Researchers utilize this compound to develop novel fluorinated surfactants and polymers, where the acid group can be readily functionalized or polymerized. The partial fluorination imparts characteristic properties such as enhanced chemical stability, thermal resistance, and hydrophobic/lipophobic characteristics to the resulting materials . This reagent is particularly useful in projects aiming to create specialized coatings, surface modifiers, or as a building block for more complex fluorinated architectures. The compound is listed under CAS Registry Number 243139-70-0 . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H3F13O2 B3040821 2H,3H-Perfluoronon-2-enoic acid CAS No. 243139-70-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoronon-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F13O2/c10-4(11,2-1-3(23)24)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h1-2H,(H,23,24)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWWUCKTKBAQOL-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F13O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Environmental Formation Pathways of 2h,3h Perfluoronon 2 Enoic Acid

De Novo Synthetic Routes for 2H,3H-Perfluoronon-2-enoic Acid

The intentional synthesis of this compound in a laboratory or industrial setting is not widely documented in publicly available scientific literature. However, its structure lends itself to several plausible synthetic strategies based on established organic chemistry reactions. These methods would typically involve the formation of the carbon-carbon double bond and the introduction of the carboxylic acid functionality.

Potential synthetic approaches could include variations of classic condensation reactions. For instance, a Knoevenagel condensation could theoretically be employed. sigmaaldrich.comwikipedia.orgthermofisher.com This would involve the reaction of a perfluorinated aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. sigmaaldrich.comwikipedia.orgthermofisher.com Subsequent dehydration of the intermediate would yield the unsaturated product. sigmaaldrich.comthermofisher.com

Another possible route is the Reformatsky reaction, which utilizes an α-halo ester and a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester. wikipedia.orgle.ac.ukorganic-chemistry.org This intermediate could then be dehydrated to introduce the double bond. The Wittig reaction offers another avenue, where a phosphorus ylide reacts with an aldehyde or ketone to form an alkene with a high degree of regioselectivity. nih.govacs.orgmasterorganicchemistry.comlibretexts.org Finally, the Perkin reaction, which condenses an aromatic aldehyde with an acid anhydride, could be adapted for the synthesis of α,β-unsaturated acids, although its application to perfluorinated aliphatic compounds is less common. wikipedia.orgorganicreactions.orgiitk.ac.inbyjus.comtutorchase.com

While these reactions provide a conceptual framework for the synthesis of this compound, specific reaction conditions, catalysts, and yields for this particular compound would require empirical determination and optimization.

Biotransformation and Abiotic Degradation of Precursor Compounds

The presence of this compound in the environment is primarily attributed to the transformation of larger, more complex polyfluorinated precursor compounds. These precursors, used in a variety of industrial and commercial applications, can undergo biotic and abiotic degradation to form a range of perfluorinated carboxylic acids (PFCAs), including unsaturated variants.

Fluorotelomer Alcohol (FTOH) Degradation Pathways Leading to Perfluorononenoic Acid Isomers

Fluorotelomer alcohols (FTOHs) are a significant class of precursor compounds that can degrade to form PFCAs. The biotransformation of FTOHs has been observed in various biological systems, including in rats and through microbial metabolism. For example, studies on the biotransformation of 8:2 FTOH have shown its conversion to a variety of metabolites, including perfluorooctanoic acid (PFOA) and perfluorononanoic acid (PFNA). The formation of unsaturated intermediates, such as 8:2 fluorotelomer unsaturated carboxylic acid (8:2 FTUCA), is a key step in these pathways. While the direct formation of this compound from FTOHs is not explicitly detailed in all studies, the generation of related unsaturated PFCAs suggests it as a plausible intermediate or byproduct.

Atmospheric and Aquatic Oxidation of Polyfluorinated Precursors

The atmospheric and aquatic environments are significant reactors for the transformation of polyfluorinated precursors. Volatile precursors, such as FTOHs, can be transported over long distances in the atmosphere and undergo oxidation to form PFCAs. Smog chamber studies have demonstrated that the atmospheric degradation of FTOHs can yield a homologous series of PFCAs, contributing to their widespread environmental distribution.

In addition to FTOHs, other precursor compounds like polyfluoroalkyl phosphate (B84403) esters (PAPs) and fluorotelomer acrylates can also contribute to the environmental burden of PFCAs. PAPs, used in food contact materials, can undergo biotransformation where the phosphate ester linkage is hydrolyzed, yielding the corresponding FTOH, which can then be oxidized. wikipedia.orgnih.govacs.org The aerobic biotransformation of 6:2 and 8:2 diPAPs in soil has been shown to produce various PFCAs and fluorotelomer carboxylic acids. Similarly, fluorotelomer-based acrylate (B77674) polymers, used in a wide array of products, can degrade over time, potentially releasing FTOHs and subsequently PFCAs into the environment. nih.gov The degradation of an acrylate-linked fluorotelomer polymer in soil has been observed to produce PFOA and other fluorinated compounds.

The table below summarizes the key precursor compounds and their potential to form unsaturated perfluorinated carboxylic acids like this compound through environmental degradation.

Precursor Compound ClassDegradation PathwayRelevant EnvironmentPotential for Unsaturated PFCA Formation
Fluorotelomer Alcohols (FTOHs)Biotransformation, Atmospheric OxidationSoil, Biota, AtmosphereHigh
Polyfluoroalkyl Phosphate Esters (PAPs)Biotransformation (hydrolysis to FTOHs)Soil, BiotaHigh
Fluorotelomer AcrylatesDegradationSoil, WasteModerate

Table 1. Precursor compounds and their environmental degradation pathways leading to potential formation of unsaturated perfluorinated carboxylic acids.

Degradation and Remediation Strategies for 2h,3h Perfluoronon 2 Enoic Acid in Environmental Matrices

Abiotic Degradation Mechanisms

Abiotic degradation processes for fluorinated organic compounds, including unsaturated perfluorocarboxylic acids, are a key focus of remediation research. These methods utilize physical and chemical processes to break down these persistent molecules.

Photolytic Degradation Pathways and Quantum Yields

Photolytic degradation offers a promising avenue for the destruction of unsaturated perfluorocarboxylic acids. Studies on fluorotelomer unsaturated carboxylic acids (FTUCAs), a class to which 2H,3H-Perfluoronon-2-enoic acid belongs, have shown that they are susceptible to photolysis, particularly at shorter ultraviolet (UV) wavelengths.

Research on 8:2 FTUCA has demonstrated significantly enhanced photolysis under 222 nm UV irradiation compared to the more conventional 254 nm. This process leads to the decay of the parent compound and subsequent defluorination. The degradation pathway for FTUCAs under photolysis typically involves the formation of shorter-chain perfluorocarboxylic acids (PFCAs). For instance, the photolysis of 8:2 FTUCA can be faster than that of perfluorooctanoic acid (PFOA), a saturated counterpart.

The quantum yield, which measures the efficiency of a photochemical process, has been determined for related compounds. For 8:2 FTUCA at 222 nm, a quantum yield has been reported, indicating the potential for efficient degradation under these conditions.

Table 1: Photolytic Degradation Data for a Structurally Similar Compound (8:2 FTUCA)

Parameter Value Wavelength Reference
Photolysis Rate Constant (k) Faster than PFOA 222 nm nih.gov
Quantum Yield (Φ) 0.031–0.158 (for a range of PFCAs and FTUCAs) 222 nm nih.gov

Advanced Oxidation Processes (AOPs) for Carbon-Fluorine Bond Cleavage

Advanced Oxidation Processes (AOPs) are a suite of technologies that generate highly reactive oxygen species, such as hydroxyl radicals (•OH), to oxidize and degrade persistent organic pollutants. While AOPs have been extensively studied for saturated PFAS like PFOA and perfluorooctane (B1214571) sulfonate (PFOS), their application to unsaturated compounds like this compound is an area of active investigation.

The efficacy of AOPs, which include processes like UV/H₂O₂, O₃/H₂O₂, and Fenton-based reactions, in cleaving the robust carbon-fluorine bond is a critical aspect of their application for PFAS remediation. For saturated PFCAs, AOPs can lead to the formation of shorter-chain PFCAs. It is anticipated that AOPs would have a similar effect on unsaturated PFCAs, potentially targeting the double bond as an initial point of attack, which could facilitate further degradation. However, specific studies on this compound are limited.

Electrochemical and Sonochemical Degradation Studies

Sonochemical Degradation: This process utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. The extreme temperatures and pressures generated within these collapsing bubbles can lead to the pyrolysis of compounds at the bubble-water interface. Sonolysis has been shown to effectively degrade PFOA and PFOS. nih.govnih.govresearchgate.net The degradation rates are influenced by the presence of other organic and inorganic constituents in the water matrix. nih.govnih.gov For instance, the presence of bicarbonate can reduce the degradation rate, a factor that can be mitigated by pH adjustment. nih.gov It is hypothesized that unsaturated PFCAs would also be susceptible to sonochemical degradation due to their surfactant-like properties, which would cause them to accumulate at the bubble-water interface.

Thermal Decomposition Characteristics and Pathways

Thermal treatment is a common method for the disposal of PFAS-contaminated materials. However, the thermal decomposition of PFCAs is a complex process that can lead to the formation of various fluorinated byproducts. Studies on the pyrolysis (in the absence of oxygen) and combustion (in the presence of oxygen) of shorter-chain PFCAs like perfluoropropionic acid (PFPrA) and perfluorobutyric acid (PFBA) have provided insights into their thermal behavior. nih.gov

In an inert atmosphere, the primary decomposition pathway involves the elimination of hydrogen fluoride (B91410) (HF), leading to the formation of fluoroolefins and fluorocarbon radicals. nih.gov In the presence of oxygen, combustion is more effective for defluorination, with the primary product at lower temperatures being carbonyl fluoride (COF₂). nih.gov The presence of catalysts like platinum can enhance the combustion efficiency at lower temperatures. nih.gov While these studies focus on shorter-chain saturated PFCAs, they provide a foundational understanding of the thermal decomposition mechanisms that would likely be relevant to longer-chain unsaturated PFCAs like this compound, with the double bond potentially influencing the initial decomposition steps.

Biotic Degradation Mechanisms

The potential for microorganisms to break down highly fluorinated compounds is a significant area of research, offering the possibility of more environmentally benign remediation strategies.

Microbial Transformation and Mineralization Pathways of Perfluorononenoic Acids

The biodegradation of unsaturated perfluorinated carboxylic acids is an emerging field of study. Research has shown that the presence of a carbon-carbon double bond can make these compounds more susceptible to microbial attack compared to their saturated counterparts.

Studies on the aerobic biodegradation of 6:2 fluorotelomer unsaturated carboxylic acid (6:2 FTUCA) have demonstrated that it can be a key intermediate in the biotransformation of larger fluorotelomer-based products. nih.govscite.ai Furthermore, research on the biotransformation of 8:2 fluorotelomer carboxylic acid (8:2 FTCA) has shown that it can be converted to 8:2 FTUCA by microorganisms found in plant systems. researchgate.net This transformation is a critical step, as the unsaturated intermediate can then be further degraded to shorter-chain PFCAs. researchgate.net

A systematic study on the microbial defluorination of various unsaturated PFCAs under both anaerobic and aerobic conditions has highlighted the importance of the molecular structure in their biodegradability. acs.org The position of substituents on the molecule can significantly affect whether microbial degradation occurs. acs.org For instance, certain structural motifs can facilitate reductive defluorination by anaerobic microbial consortia. acs.org While direct evidence for the microbial mineralization of this compound is limited, the existing research on other unsaturated PFCAs suggests that it may be a substrate for microbial transformation, leading to the formation of shorter-chain PFCAs and potentially, under favorable conditions, complete mineralization.

Table 2: Biotransformation of a Structurally Similar Compound (8:2 FTCA)

Organism/System Transformation Product Key Findings Reference
Wheat and Pumpkin (with associated microorganisms) 8:2 FTUCA, shorter-chain PFCAs Biotransformation occurs in plant tissues, involving enzymes like cytochrome P450. researchgate.net
Aerobic Wastewater Sludge 6:2 FTUCA (from 6:2 FTAA and 6:2 FTAB) A key intermediate in the degradation of larger fluorotelomer compounds. nih.govscite.ai

Identification of Microbial Consortia and Enzymatic Systems Involved

There is no published research identifying specific microbial consortia or enzymatic systems capable of degrading this compound. While studies on other PFAS have identified certain bacteria and enzymes, such as those from the genus Pseudomonas or peroxidases, that can act on compounds like PFOA, this information cannot be extrapolated to this compound without direct experimental evidence. mdpi.comnih.gov

Environmental Factors Influencing Microbial Biodegradation Efficacy

Similarly, no studies were found that investigate the environmental factors—such as pH, temperature, nutrient availability, or the presence of co-contaminants—that would specifically influence the microbial biodegradation of this compound. Research on other PFAS suggests these factors are crucial for degradation processes, but compound-specific data is necessary for accurate assessment. nih.gov

Advanced Analytical Methodologies for the Detection and Quantification of 2h,3h Perfluoronon 2 Enoic Acid

High-Resolution Chromatographic Separation Techniques (e.g., LC-MS/MS, GC-MS)

The primary analytical approach for the determination of 2H,3H-Perfluoronon-2-enoic acid and other PFAS is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nist.govlcms.czlibretexts.orgsigmaaldrich.com This technique offers high sensitivity and selectivity, which is crucial for detecting trace levels of the compound in complex samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS methods typically employ a reversed-phase column, such as a C18 column, for the chromatographic separation. sigmaaldrich.comnih.gov The mobile phase usually consists of a gradient of methanol (B129727) and water, often with an ammonium (B1175870) acetate (B1210297) buffer to improve ionization efficiency. nih.gov To mitigate interference from background PFAS contamination originating from the LC system components, a delay column is often incorporated into the setup. sigmaaldrich.com

A typical LC-MS/MS setup for the analysis of this compound would involve:

ParameterTypical Setting
LC Column Reversed-phase C18, e.g., 2.1 mm x 100 mm, 2.7 µm particle size
Mobile Phase A Water with 2 mM Ammonium Acetate
Mobile Phase B Methanol with 2 mM Ammonium Acetate
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Negative Electrospray Ionization (ESI-)

Gas Chromatography-Mass Spectrometry (GC-MS):

Gas chromatography-mass spectrometry (GC-MS) can also be utilized for the analysis of certain PFAS, particularly more volatile compounds or those that can be derivatized to increase their volatility. While less common for acidic PFAS like this compound, derivatization to a more volatile ester form could enable GC-MS analysis. This approach may be beneficial in specific research applications, though LC-MS/MS remains the more prevalent and direct method. nih.gov

Tandem Mass Spectrometric Approaches for Isomer Differentiation and Identification

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural confirmation and differentiation of isomers of this compound. In MS/MS, the precursor ion corresponding to the deprotonated molecule [M-H]⁻ is selected and fragmented, and the resulting product ions are detected. The fragmentation pattern is characteristic of the molecule's structure.

For a carboxylic acid, characteristic fragmentation includes the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). libretexts.org In the case of unsaturated fluorinated compounds, the loss of hydrogen fluoride (B91410) (HF) can also be observed. lcms.cz

Potential fragmentation pathways for this compound could include:

Loss of CO₂: [M-H-CO₂]⁻

Decarboxylation followed by loss of HF: [M-H-CO₂-HF]⁻

Cleavage of the carbon chain

By carefully analyzing the product ion spectra, it is possible to differentiate between various structural isomers. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements of both precursor and product ions, further aiding in the confident identification of the compound and its isomers.

Spectroscopic Characterization Techniques (e.g., NMR, FTIR) for Structural Elucidation of Metabolites

The metabolism of unsaturated carboxylic acids can lead to the formation of various metabolites. nih.gov For α,β-unsaturated carboxylic acids, a potential metabolic pathway is the formation of acyl glucuronide conjugates. nih.gov The structural elucidation of such metabolites relies heavily on spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F.

¹H NMR: Can identify the protons in the molecule, including the vinylic proton and the proton on the carbon adjacent to the carboxyl group. The chemical shift of the carboxylic acid proton is typically very high. youtube.comyoutube.com

¹³C NMR: Provides information about the carbon skeleton of the metabolite. The carbonyl carbon of the carboxylic acid and the glucuronide moiety would have characteristic chemical shifts. youtube.com

¹⁹F NMR: Is particularly useful for fluorinated compounds, providing information on the number and environment of fluorine atoms. nih.govnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. For a metabolite of this compound, key absorptions would include:

A broad O-H stretching band for the carboxylic acid and hydroxyl groups of the glucuronide. youtube.comyoutube.com

A C=O stretching band for the carbonyl group of the carboxylic acid and the ester linkage of the glucuronide. youtube.comyoutube.com

C-F stretching bands characteristic of the perfluorinated chain.

Development and Validation of Certified Reference Materials and Analytical Standards

The availability of certified reference materials (CRMs) and analytical standards is fundamental for the accurate quantification of this compound in environmental and biological samples. nist.govaccustandard.comzeptometrix.comlgcstandards.com A CRM is a highly characterized material with a certified value for the concentration of the analyte of interest.

The development of a CRM involves:

Synthesis and Purification: High-purity this compound is synthesized and rigorously purified.

Characterization: The identity and purity of the compound are confirmed using a suite of analytical techniques, including NMR, MS, and elemental analysis.

Value Assignment: The concentration of the analyte in a solution is determined through metrologically valid procedures, often involving multiple independent analytical methods.

Uncertainty Estimation: A comprehensive uncertainty budget is established, accounting for all potential sources of error in the characterization and value assignment process.

While CRMs for a wide array of PFAS are commercially available, the development of a specific CRM for this compound is a critical step to ensure the reliability and comparability of analytical data across different laboratories.

Environmental Transport and Fate Modeling of Perfluorononenoic Acids

Development and Application of Multimedia Environmental Fate Models

Multimedia environmental fate models are essential for understanding the distribution of PFAS across various environmental compartments, including air, water, soil, and sediment. These models often utilize the concept of fugacity, which describes a substance's tendency to escape from a particular phase. diva-portal.org

One such modeling approach is the use of fugacity-based multimedia fate models. For instance, a study on perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS) in Lake Chaohu, China, employed a fugacity model to characterize their fate and transport. nih.gov This model confirmed that such approaches can reliably quantify environmental processes and identify major sources and pathways of these contaminants. nih.gov Another example is the development of a multimedia multi-species environmental fate model for the PFOA and its anion, perfluorooctanoate (PFO). nih.gov This model, applied to the Lake Ontario watershed, demonstrated that the neutral acid form governs the intermedia distribution of the pair. nih.gov

The USEtox model, a European scientific consensus model, has been adapted to study PFAS. youtube.com This model mathematically describes the movement of chemicals between environmental compartments based on their physicochemical properties. youtube.com By incorporating a database of properties for 76 PFAS, researchers have explored their multimedia transport and human exposure, accounting for the transformation of precursor compounds into terminal degradation products. youtube.com

These models highlight that for many persistent organic pollutants, including certain PFAS, non-inhalation exposure pathways can be more significant than inhalation. epa.gov This is particularly true for compounds that are persistent, bioaccumulative, and exhibit moderate to high toxicity. epa.gov The transport and transformation of these pollutants are influenced by meteorological conditions, terrain, deposition rates, and the chemical's properties such as solubility and vapor pressure. epa.gov

A key finding from modeling studies is that for some PFAS, the bulk aqueous phase can act as a net source to the atmosphere, facilitating long-range transport. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Parameters

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the physicochemical and biological properties of chemicals based on their molecular structure. For PFAS, QSARs are valuable for estimating environmental parameters necessary for fate and transport modeling, especially when experimental data are scarce.

QSAR models can be developed to predict various parameters, including partitioning coefficients (like the octanol-water partition coefficient, Kₒw), which are critical for understanding how a chemical distributes between organic matter and water. The lipophilicity of a compound, quantified by its partition coefficient, plays a significant role in its environmental fate. researchgate.net

One approach involves using Abraham's solvation equation, which can be parameterized using techniques like artificial neural networks (ANNs). nih.gov This method has shown strong predictive power for both partitioning and biokinetic parameters for various industrial chemicals. nih.gov The physicochemical descriptors used in these models can effectively capture the complex interactions governing a chemical's distribution. nih.gov

For PFAS, QSARs can help predict properties like the acid dissociation constant (pKa), which is crucial for determining the form (neutral acid or anion) of the substance in the environment. The form significantly influences its partitioning and transport behavior. nih.gov

The table below presents some computed properties for a related compound, 2H-Perfluoro-2-decenoic acid, which can be used in QSAR models.

PropertyValueSource
Molecular Weight458.10 g/mol PubChem 2.2
XLogP35.1XLogP3 3.0
Computed Properties for 2H-Perfluoro-2-decenoic acid

Data sourced from PubChem CID 71404795 nih.gov

Regional and Global Scale Transport Modeling for Atmospheric and Oceanic Dispersion

Modeling at regional and global scales is crucial for understanding the long-range transport of perfluorononenoic acids and other PFAS. These models help to explain the presence of these compounds in remote regions like the Arctic. diva-portal.org

Atmospheric Transport: Volatile precursor compounds can undergo long-range atmospheric transport and subsequently degrade to form persistent PFAS. diva-portal.orgresearchgate.net Chemical transport models like GEOS-Chem have been used to simulate the atmospheric formation and fate of perfluorocarboxylic acids (PFCAs). researchgate.net These models incorporate the degradation of precursors such as fluorotelomer alcohols (FTOHs). researchgate.net Modeling results suggest that the atmospheric source of PFCAs is significant, contributing several metric tons per year globally. researchgate.net The atmospheric transport of directly emitted PFAS can also lead to their deposition in terrestrial environments far from their sources. nih.gov

Oceanic Transport: Ocean transport is a dominant pathway for the global distribution of many PFAS, particularly to the Arctic. nih.govacs.orgnih.gov The global distribution model, GloboPOP, has been used to investigate the long-term fate of PFOA, demonstrating that direct emissions can account for observed levels in the world's oceans. acs.orgnih.gov Model simulations predict that even after significant reductions in direct emissions, concentrations of some PFAS in the Arctic may continue to increase for decades due to the slow nature of oceanic transport. acs.orgnih.gov

The Nested Exposure Model (NEM) is a multimedia fate and transport model that operates on a global scale but can achieve high spatial resolution for specific target regions. rsc.org This allows for more accurate predictions of atmospheric deposition and concentrations in various environmental media. rsc.org

Model Calibration, Validation, and Uncertainty Analysis

The reliability of environmental fate models depends heavily on proper calibration, validation, and a thorough analysis of uncertainties.

Calibration and Validation: Model calibration involves adjusting model parameters to match observed data. For instance, in modeling PFOA transport near an industrial facility, the organic carbon partition coefficient was adjusted to fit observed water concentrations. nih.gov The performance of the calibrated model was then validated, showing a strong correlation between predicted and observed concentrations. nih.gov

Validation can be performed using multiple datasets from transport experiments. A mathematical model for PFAS transport in the vadose zone was validated using data from various experiments, which helped to confirm its ability to simulate transport under different conditions, such as varying ionic strength and concentration. arizona.edu Another study utilized field-scale data from lysimeter experiments to calibrate and validate the HYDRUS numerical code for modeling PFAS leaching. drexel.edu The model's performance was considered good, with a coefficient of determination (R²) of 0.86 and a Nash-Sutcliffe Efficiency (NSE) of 0.69. drexel.edu

In the development of analytical methods for PFAS, calibration models are also crucial. For the quantitative determination of 25 PFAS in dried blood spots, linear and quadratic calibration models were selected based on statistical tests. nih.gov

Uncertainty and Sensitivity Analysis: Uncertainty analysis assesses the range of possible model outputs resulting from uncertainties in input parameters. Sensitivity analysis, on the other hand, identifies which parameters have the most significant impact on the model's predictions.

In the context of PFAS leaching models, a comprehensive sensitivity analysis revealed that parameters such as saturated moisture content, diffusion coefficient, sorption partitioning coefficient, and bulk density significantly impact the predicted porewater concentrations. drexel.edu For a multimedia fate model of PFOA and PFOS, sensitivity analysis highlighted the critical role of nonlinear Freundlich sorption, which contributed significantly to the model's uncertainty. nih.gov

The integration of methods like Latin Hypercube Sampling and the Morris Method can ensure a comprehensive and unbiased approach to parameter sampling, enhancing the robustness of the sensitivity analysis. drexel.edu Understanding parameter sensitivity and uncertainty is crucial for interpreting model results and guiding future research to reduce the most influential uncertainties. arizona.edu

Emerging Research Directions and Knowledge Gaps in 2h,3h Perfluoronon 2 Enoic Acid Research

Novel and Sustainable Remediation Technologies for Contaminated Sites

A significant knowledge gap exists in the scientific literature regarding the remediation of sites contaminated specifically with 2H,3H-Perfluoronon-2-enoic acid. While extensive research is underway for more well-known PFAS compounds like PFOA and PFOS, there is a stark absence of studies detailing effective remediation technologies for this compound.

For the broader class of PFAS, remediation strategies are generally categorized as either destructive or non-destructive. labkings.com Non-destructive methods like adsorption using granular activated carbon (GAC) and ion exchange resins are widely used for treating PFAS-contaminated water. nih.gov However, their effectiveness for unsaturated compounds like this compound has not been specifically documented.

Destructive technologies, which aim to break the resilient carbon-fluorine bond, include advanced oxidation processes, electrochemical oxidation, and sonochemical degradation. labkings.com Recent research into the biodegradation of other unsaturated perfluorinated acids has suggested that the presence of a double bond might influence their susceptibility to microbial degradation, a finding that underscores the need for specific research into this compound. nih.gov

The development of sustainable remediation technologies, such as phytoremediation, is also an area of active research for PFAS in general. caymanchem.com This approach uses plants to remove, degrade, or stabilize contaminants and is considered an environmentally friendly option. caymanchem.com However, its applicability and efficiency for this compound remain uninvestigated. The lack of specific research presents a critical barrier to developing effective and sustainable cleanup strategies for this compound.

Table 1: Status of Remediation Technology Research for this compound

Remediation TechnologyStatus of Research for this compoundKey Findings for General PFAS (for context)
Granular Activated Carbon (GAC)Data Not AvailableEffective for long-chain PFAS; less so for shorter chains. nih.gov
Ion Exchange ResinsData Not AvailableHigh removal efficiency for a broad range of PFAS. nih.gov
Supercritical Water OxidationData Not AvailableNear-total destruction of PFAS. nih.gov
BiodegradationData Not AvailableSome bacteria show potential for degrading PFOA and PFOS. acs.org
PhytoremediationData Not AvailablePromising for some short-chain PFAS. caymanchem.com

Comprehensive Isomer-Specific Environmental Behavior Studies

The manufacturing processes of many PFAS can result in a mix of linear and branched isomers. epa.gov These isomers can have different physical, chemical, and toxicological properties, which in turn affect their transport, fate, and bioaccumulation in the environment. epa.gov Isomer-specific analysis is therefore crucial for accurate risk assessment and source tracking of PFAS contamination. epa.gov

Currently, there is a complete lack of published research on the isomer-specific environmental behavior of this compound. It is unknown whether this compound is produced as a mixture of isomers or a single isomer. This knowledge gap is significant because, as seen with other PFAS like PFOS and PFOA, different isomers can exhibit varied behaviors in the environment and in biological systems. nih.govaccustandard.com For instance, studies on other PFAS have shown that branched isomers may have different bioaccumulation patterns compared to their linear counterparts. epa.gov

Future research must prioritize the development of analytical methods to identify and quantify the potential isomers of this compound. Subsequent studies should then investigate the differential partitioning, transport, and degradation of these isomers in various environmental compartments such as soil, water, and biota.

Table 2: Knowledge Gaps in Isomer-Specific Research for this compound

Research AreaStatus for this compoundImportance for PFAS Research
Isomer IdentificationNo identified isomers in literatureDifferent manufacturing processes yield different isomer profiles. epa.gov
Analytical StandardsNo commercially available standards for specific isomersNecessary for accurate quantification in environmental samples. epa.gov
Environmental Fate & TransportData Not AvailableIsomers can have different mobility and persistence. epa.gov
Bioaccumulation PotentialData Not AvailableIsomers can have different bioaccumulation factors and toxicokinetics. epa.gov
Toxicity ProfilesData Not AvailableIsomers may exhibit different toxicities. epa.gov

Interdisciplinary Approaches for Understanding Complex Environmental Processes

Addressing the challenges posed by emerging contaminants like this compound requires a multifaceted, interdisciplinary approach. The complexity of PFAS contamination, from sources and transport to ecological and human health impacts, cannot be fully understood from a single scientific discipline. chemicalbook.com

The study of PFAS, in general, has benefited from collaborations between chemists, environmental engineers, toxicologists, hydrogeologists, and data scientists. chemicalbook.com This interdisciplinary effort is essential for building comprehensive models of environmental processes, developing effective remediation strategies, and informing regulatory policies.

For this compound, the need for such an approach is even more critical due to the foundational lack of data. There is no evidence in the current scientific literature of interdisciplinary studies focused on this compound. Establishing a baseline of knowledge will require a concerted effort:

Analytical chemists are needed to develop methods for its detection and to synthesize analytical standards.

Environmental scientists and engineers must study its fate and transport in the environment and develop remediation technologies.

Toxicologists need to assess its potential health effects.

Data modelers can then use this information to predict its environmental behavior and potential risks.

The current void in research concerning this compound highlights a critical need for foundational, interdisciplinary research to begin to understand and address the potential environmental challenges it may pose.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.